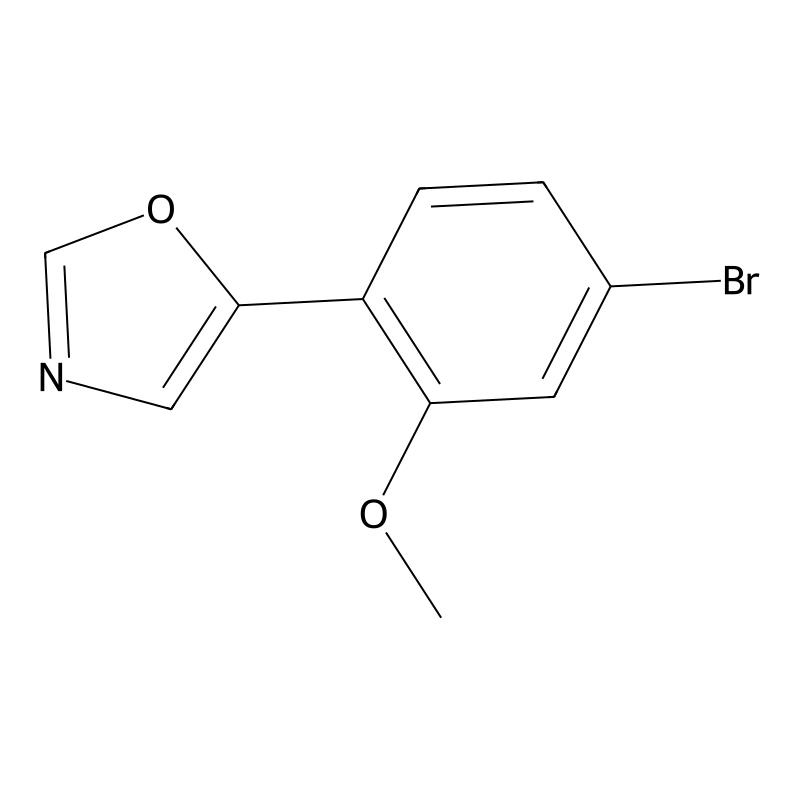

5-(4-bromo-2-methoxyphenyl)oxazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(4-bromo-2-methoxyphenyl)oxazole is a heterocyclic compound characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, forming an oxazole structure. Its molecular formula is , with a molecular weight of approximately 254.08 g/mol. The compound's unique structure allows it to participate in various

Currently, there is no scientific literature available on the mechanism of action of 5-(4-bromo-2-methoxyphenyl)oxazole.

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.

- Work in a well-ventilated fume hood.

- Consult Safety Data Sheets (SDS) for similar compounds if available.

Availability and Commercial Use

While commercial suppliers exist for 5-(4-bromo-2-methoxyphenyl)oxazole, there is no scientific literature readily available detailing its use in published research (source).

Structural Similarities

Scientists may be interested in 5-(4-bromo-2-methoxyphenyl)oxazole due to its structural similarity to other oxazole-based molecules with known biological activities. Researchers might explore this compound to see if it possesses similar properties (source: ).

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution processes.

- Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, which alter its oxidation state and functional groups.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and lithium aluminum hydride or sodium borohydride for reduction. The specific products formed depend on the reagents and conditions used.

Research indicates that 5-(4-bromo-2-methoxyphenyl)oxazole exhibits significant biological activity. It has been noted for its potential antimicrobial, anticancer, and anti-inflammatory properties. The compound may interact with various biological targets, including enzymes and receptors, modulating their activity. This interaction can lead to effects such as inhibiting bacterial growth or inducing apoptosis in cancer cells .

The synthesis of 5-(4-bromo-2-methoxyphenyl)oxazole typically involves several steps:

- Acetylation: Starting with o-methoxyphenol, acetylation is performed using acetic anhydride to protect the phenolic hydroxyl group.

- Bromination: The acetylated compound is then brominated using bromine in the presence of iron powder as a catalyst.

- Deacetylation: Finally, deacetylation is conducted to yield the desired oxazole product.

This multi-step synthesis can be optimized for higher yields and cost-effectiveness in industrial applications.

5-(4-bromo-2-methoxyphenyl)oxazole has several notable applications:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

- Material Science: The compound is investigated for its electronic and optical properties, contributing to the development of new materials.

- Biological Studies: Researchers utilize this compound to explore biological pathways due to its interactions with various biomolecules .

Studies on the interaction of 5-(4-bromo-2-methoxyphenyl)oxazole with biological systems have shown that it can modulate the activity of specific enzymes and receptors. These interactions are crucial for understanding its potential therapeutic applications, particularly in treating microbial infections and cancer.

Several compounds share structural similarities with 5-(4-bromo-2-methoxyphenyl)oxazole:

| Compound Name | Notable Properties |

|---|---|

| 4-(5-Bromo-2-methoxyphenyl)-2-methylthiazole | Potential antimicrobial activity |

| 2-Methoxy-5-chlorobenzo[d]oxazole | Anticancer properties |

| 2-Ethoxybenzo[d]oxazole | Studied for its electronic properties |

| 5-(5-bromo-2-methoxyphenyl)oxazole | Unique due to different substitution pattern |

Uniqueness

The uniqueness of 5-(4-bromo-2-methoxyphenyl)oxazole lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to similar compounds. Its combination of bromine and methoxy groups enhances its reactivity and selectivity in